molecular formula C8H16ClN3O3S B2629308 7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride CAS No. 2241131-22-4

7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride

Cat. No. B2629308
CAS RN: 2241131-22-4
M. Wt: 269.74
InChI Key: CGRJPHILEDHSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride” is a chemical compound with the molecular formula C8H16ClN3O3S . It has a molecular weight of 269.74. This product is intended for research use only.


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C8H15N3O3S.ClH/c1-15(13,14)10-2-3-11-6(5-10)4-7(9)8(11)12;/h6-7H,2-5,9H2,1H3;1H . This provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

Synthesis and Cancer Chemoprevention

  • A study focused on the synthesis of alternative precursors to the major metabolite of the cancer chemopreventive agent oltipraz. This research aimed to test whether these compounds possess similar biological activities, involving detailed mechanisms of reactions with glutathione to validate their chemical competence in the presence of biological thiols (Navamal et al., 2002).

Antimicrobial Activity

  • Another study investigated the synthesis and antimicrobial activity of new heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole. This research highlights the potential of these compounds to serve as bases for developing antimicrobial agents (El‐Emary et al., 2002).

Synthesis of Novel Heterocyclic Compounds

  • Research on the synthesis of new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines has explored their potential as serotonin 5-HT6 receptor antagonists. This highlights a methodological advancement in drug design targeting neurological disorders (Ivachtchenko et al., 2013).

Green Synthesis Approaches

  • A study introduced the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives. This represents a green chemistry approach, emphasizing the importance of environmentally friendly methods in the synthesis of complex organic molecules (Moosavi‐Zare et al., 2013).

Design and Synthesis for Antitumor Activity

  • Research on the design, synthesis, and in vitro activity of pyrazine compounds addresses the ongoing need for novel anticancer drugs. This includes efforts to optimize known inhibitors and design new molecules with cytotoxic properties against cancer cells, using structure-based drug design principles (Parsonidis et al., 2019).

properties

IUPAC Name

7-amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3S.ClH/c1-15(13,14)10-2-3-11-6(5-10)4-7(9)8(11)12;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRJPHILEDHSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN2C(C1)CC(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride

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